2-{2-[1-({3-[4-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl}methyl)-2-piperidinyl]ethyl}pyridine
Description
2-{2-[1-({3-[4-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl}methyl)-2-piperidinyl]ethyl}pyridine is a complex organic compound known for its unique structural characteristics and diverse range of applications
Properties
IUPAC Name |
5-[[2-(2-pyridin-2-ylethyl)piperidin-1-yl]methyl]-3-[4-(trifluoromethyl)phenyl]-1,2,4-oxadiazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23F3N4O/c23-22(24,25)17-9-7-16(8-10-17)21-27-20(30-28-21)15-29-14-4-2-6-19(29)12-11-18-5-1-3-13-26-18/h1,3,5,7-10,13,19H,2,4,6,11-12,14-15H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NAZQVEXJKDVNNF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C(C1)CCC2=CC=CC=N2)CC3=NC(=NO3)C4=CC=C(C=C4)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23F3N4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
416.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{2-[1-({3-[4-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl}methyl)-2-piperidinyl]ethyl}pyridine typically involves multiple steps:
Preparation of 4-(trifluoromethyl)benzonitrile: : The precursor for this compound can be synthesized by introducing a trifluoromethyl group to benzonitrile through a halogen exchange reaction with trifluoromethyl iodide.
Formation of 3-(4-(trifluoromethyl)phenyl)-1,2,4-oxadiazole: : This intermediate can be prepared via a cyclization reaction involving the nitrile group and a suitable amidoxime.
Piperidine derivative synthesis: : The 2-piperidinyl substituent is introduced via alkylation with a suitable halogenated piperidine.
Final coupling: : The pyridine ring is coupled to the piperidine derivative through a series of substitution reactions, yielding the final compound.
Industrial Production Methods
In an industrial setting, the synthesis can be scaled up by optimizing each step's reaction conditions, such as temperature, pressure, and solvent choice. Batch or continuous flow processes might be employed to ensure efficient production while maintaining the purity of the compound.
Chemical Reactions Analysis
Types of Reactions it Undergoes
Oxidation: : The compound can undergo oxidation, potentially altering the oxadiazole or piperidine rings.
Reduction: : Reduction reactions might target specific functional groups, such as the trifluoromethyl group.
Substitution: : Various substitution reactions can occur, especially on the pyridine and piperidine rings.
Common Reagents and Conditions
Oxidizing agents: : Potassium permanganate, chromium trioxide.
Reducing agents: : Lithium aluminum hydride, sodium borohydride.
Substitution reagents: : Halogenating agents, nucleophiles.
Major Products Formed
The major products depend on the specific reaction conditions and reagents used. For example, oxidation might yield oxadiazole derivatives, while substitution could produce variously substituted pyridine or piperidine derivatives.
Scientific Research Applications
Chemistry
In chemistry, this compound can serve as a building block for creating more complex molecules, particularly in the synthesis of pharmaceuticals and agrochemicals. Its unique structure allows for diverse modifications, making it valuable in chemical research.
Biology
The compound's potential biological activity, such as binding to specific receptors or enzymes, can be explored in medicinal chemistry for developing new therapeutic agents.
Medicine
In medicinal research, its structural features may be optimized for drug development, targeting specific diseases or conditions.
Industry
Industrial applications might include its use as an intermediate in the production of various chemicals, including polymers and advanced materials.
Mechanism of Action
The compound's mechanism of action can involve:
Molecular targets: : Specific binding to proteins, enzymes, or receptors.
Pathways involved: : Inhibition or activation of biochemical pathways, influencing cellular processes.
Comparison with Similar Compounds
Unique Features
Compared to similar compounds, the presence of the trifluoromethyl group and the oxadiazole ring in this compound imparts distinct chemical and biological properties.
Similar Compounds
2-{2-[1-(4-chlorophenyl)-2-piperidinyl]ethyl}pyridine: : Similar in structure but lacks the trifluoromethyl and oxadiazole features.
2-{2-[1-(3-benzyl-4-piperidinyl)ethyl}pyridine: : Shares the piperidinyl and pyridine framework but differs in other substituents.
These comparisons highlight the unique aspects of 2-{2-[1-({3-[4-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl}methyl)-2-piperidinyl]ethyl}pyridine that make it a compound of interest in various fields of research.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
